Ethyl 4-(2-methylphenyl)-3-oxobutanoate

Description

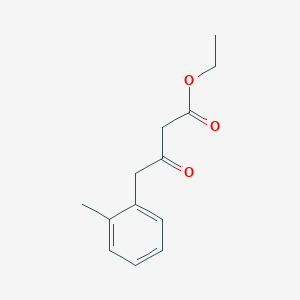

Structure

2D Structure

Properties

IUPAC Name |

ethyl 4-(2-methylphenyl)-3-oxobutanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16O3/c1-3-16-13(15)9-12(14)8-11-7-5-4-6-10(11)2/h4-7H,3,8-9H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LSNACRPTDXLMJD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CC(=O)CC1=CC=CC=C1C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30612438 | |

| Record name | Ethyl 4-(2-methylphenyl)-3-oxobutanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30612438 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

220.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

63968-26-3 | |

| Record name | Ethyl 4-(2-methylphenyl)-3-oxobutanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30612438 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for Ethyl 4 2 Methylphenyl 3 Oxobutanoate and Its Analogues

Established Synthetic Routes to Ethyl 4-(2-methylphenyl)-3-oxobutanoate

The synthesis of this compound can be achieved through several established methods, primarily involving adaptations of classical organic reactions.

Adaptations of the Hunsdiecker Method for Beta-Keto Esters

The Hunsdiecker reaction, traditionally used for the decarboxylative halogenation of carboxylic acid silver salts, can be adapted for the synthesis of β-keto esters. wikipedia.org A reported method for synthesizing this compound involves the reaction of ethyl 2-acetyl-4-(2-methylphenyl)-3-oxobutanoate with sodium ethoxide in ethanol (B145695). This process, following the principles laid out by Hunsdiecker, leads to the desired product through a dealcoholation-decarboxylation sequence. The reaction is typically stirred for an extended period at room temperature to ensure complete conversion.

While the classic Hunsdiecker reaction involves radical intermediates, its application in β-keto ester synthesis often proceeds through an ionic mechanism under basic conditions. wikipedia.org The choice of base and solvent is crucial for the success of this transformation.

Claisen Condensation and Related Approaches in Acetoacetate (B1235776) Synthesis

The Claisen condensation is a fundamental carbon-carbon bond-forming reaction for the synthesis of β-keto esters. wikipedia.orglibretexts.org It involves the reaction of two ester molecules in the presence of a strong base, such as sodium ethoxide. libretexts.orgyoutube.com In the context of this compound, a mixed Claisen condensation would be employed. This involves the reaction of ethyl acetate (B1210297) with an ester of 2-methylphenylacetic acid.

The mechanism initiates with the deprotonation of the α-carbon of ethyl acetate by the base to form a stabilized enolate. wikipedia.orglibretexts.org This enolate then acts as a nucleophile, attacking the carbonyl carbon of the 2-methylphenylacetic acid ester. Subsequent elimination of an alkoxide group yields the β-keto ester. libretexts.org To favor the desired cross-condensation product, specific reaction conditions and a suitable choice of non-enolizable ester partner or a more reactive enolate precursor are often necessary. libretexts.org

A general laboratory procedure for synthesizing ethyl acetoacetate, a related compound, involves the self-condensation of ethyl acetate in the presence of sodium ethoxide. youtube.comquora.comyoutube.com This classic method highlights the core principles applicable to the synthesis of more complex analogues like this compound.

Functional Group Interconversion Strategies for Structural Diversification

The β-keto ester moiety in this compound offers a rich platform for structural diversification through various functional group interconversions. fiveable.me The presence of both a ketone and an ester group allows for a wide range of chemical transformations. fiveable.mesolubilityofthings.com

Key interconversions include:

Reduction of the Ketone: The ketone can be selectively reduced to a secondary alcohol using mild reducing agents like sodium borohydride (B1222165) (NaBH₄), while leaving the ester group intact. imperial.ac.uk More powerful reducing agents like lithium aluminum hydride (LiAlH₄) would reduce both the ketone and the ester to the corresponding diol. solubilityofthings.com

Modification of the Ester: The ester group can be hydrolyzed to a carboxylic acid, which can then be converted to other functional groups such as amides or other esters. solubilityofthings.com

Reactions at the α-Carbon: The α-protons of the β-keto ester are acidic and can be removed by a base to form an enolate. fiveable.me This enolate can then be alkylated or acylated to introduce new substituents at the α-position, leading to a diverse range of analogues. tcd.ie For instance, dialkylation of similar ethyl 4-aryl-3-oxobutanoates has been reported as a route to cyclopentenone derivatives. researchgate.net

These interconversions provide access to a library of compounds with varied structures and potential applications.

Stereoselective and Asymmetric Synthesis of Chiral Analogues

The development of stereoselective and asymmetric methods is crucial for the synthesis of chiral analogues of this compound, which are often required for biological applications.

Biocatalytic Approaches (e.g., enzymatic reductions)

Biocatalysis, particularly the use of enzymes, offers a powerful tool for the stereoselective synthesis of chiral alcohols from β-keto esters. nih.gov The asymmetric reduction of the keto group in ethyl 4-aryl-3-oxobutanoates can be achieved with high enantioselectivity using various microorganisms and isolated enzymes.

For example, the asymmetric reduction of ethyl 4-chloro-3-oxobutanoate, a structurally related compound, has been extensively studied. nih.govkoreascience.krresearchgate.netnih.gov Enzymes such as NADPH-dependent aldehyde reductases from organisms like Sporobolomyces salmonicolor have been successfully employed. nih.gov Whole-cell biocatalysts, including Candida magnoliae and Burkholderia gladioli, have also demonstrated high efficiency and stereoselectivity in producing the corresponding (S)- or (R)-hydroxy esters. koreascience.krnih.gov These biocatalytic systems often utilize a cofactor regeneration system, for instance, using glucose dehydrogenase, to ensure the continuous supply of the reducing equivalent (NADPH). nih.gov The use of biphasic systems, such as water/n-butyl acetate, can overcome issues of substrate inhibition and product instability. nih.govkoreascience.kr

Table 1: Examples of Biocatalytic Reduction of Ethyl 4-chloro-3-oxobutanoate

| Biocatalyst | Product Configuration | Enantiomeric Excess (ee) | Reference |

|---|---|---|---|

| Sporobolomyces salmonicolor aldehyde reductase | (R) | 86% | nih.gov |

| Candida magnoliae JX120-3 | (S) | 92.7% | koreascience.kr |

| Burkholderia gladioli BgADH3 | (R) | 99.9% | nih.gov |

| Lactobacillus kefir | (S) | 99.5% | researchgate.net |

Asymmetric Organocatalysis

Asymmetric organocatalysis has emerged as a powerful strategy for the enantioselective synthesis of chiral molecules, including β-keto esters. nih.govacs.org This approach utilizes small organic molecules as catalysts to induce stereoselectivity.

For the synthesis of chiral analogues of this compound, organocatalytic methods can be applied to various reactions, such as:

Asymmetric Michael Additions: The enolate of the β-keto ester can participate in Michael additions to α,β-unsaturated compounds, with chirality being induced by a chiral organocatalyst. researchgate.net Cinchona alkaloid-derived catalysts and chiral primary amino alcohols have shown effectiveness in promoting such reactions with nitroalkenes. nih.govresearchgate.net

Asymmetric Halogenation: The α-position of the β-keto ester can be enantioselectively halogenated using chiral phase-transfer catalysts, such as those derived from cinchona alkaloids. researchgate.net

Asymmetric Fluorination: Chiral bifunctional phase-transfer catalysts and metal-based catalysts have been employed for the enantioselective fluorination of β-keto esters using electrophilic fluorinating agents like N-fluorobenzensulfonimide (NFSI). mdpi.com

These organocatalytic transformations provide access to a wide array of chiral building blocks derived from β-keto esters. nih.gov

Table 2: Chemical Compounds Mentioned

| Compound Name |

|---|

| This compound |

| Ethyl 2-acetyl-4-(2-methylphenyl)-3-oxobutanoate |

| Sodium ethoxide |

| Ethanol |

| Ethyl acetate |

| 2-Methylphenylacetic acid |

| Sodium borohydride |

| Lithium aluminum hydride |

| Ethyl 4-chloro-3-oxobutanoate |

| Ethyl (R)-4-chloro-3-hydroxybutanoate |

| Ethyl (S)-4-chloro-3-hydroxybutanoate |

| NADPH |

| Glucose dehydrogenase |

| N-fluorobenzensulfonimide (NFSI) |

Chiral Transition Metal Catalysis

The asymmetric synthesis of this compound and its analogues can be effectively achieved through chiral transition metal catalysis, a powerful strategy for establishing stereocenters with high enantioselectivity. Among the various methods, the enantioselective hydrogenation of the β-keto group to the corresponding β-hydroxy ester stands out as a particularly well-developed and efficient approach. This transformation is most commonly facilitated by chiral complexes of ruthenium and rhodium.

The core principle of this methodology lies in the use of a chiral catalyst that creates a stereochemically defined environment for the hydrogenation reaction. The catalyst, typically composed of a transition metal center and a chiral ligand, coordinates to the substrate in a way that favors the approach of hydrogen from one specific face of the prochiral ketone. This facial selectivity results in the preferential formation of one enantiomer of the product alcohol.

Ruthenium-Catalyzed Asymmetric Hydrogenation

Ruthenium-based catalysts are among the most successful and widely employed for the asymmetric hydrogenation of β-keto esters. researchgate.net Pioneering work in this field demonstrated the exceptional efficiency of complexes formed between Ru(II) and chiral atropisomeric diphosphine ligands, such as BINAP (2,2'-bis(diphenylphosphino)-1,1'-binaphthyl) and its derivatives. researchgate.net These catalysts are known for their high activity and ability to achieve excellent levels of enantioselectivity under both atmospheric and elevated hydrogen pressures. researchgate.net

The general structure of these active catalysts often involves a ruthenium center complexed with a chiral diphosphine ligand. The reaction mechanism is understood to proceed through a metal-ligand bifunctional pathway, where an NH group on the ligand and the Ru-H hydride simultaneously participate in the hydrogen transfer to the carbonyl group via a six-membered pericyclic transition state.

Research has shown that the choice of chiral ligand is critical for achieving high enantiomeric excess (ee). For the hydrogenation of various β-keto esters, catalysts prepared in situ from a ruthenium precursor and a chiral diphosphine have proven to be highly effective. researchgate.net The reaction conditions, including solvent, temperature, and hydrogen pressure, are also crucial parameters that are optimized to maximize both conversion and enantioselectivity. For instance, the use of an alcohol as a solvent or co-solvent can significantly accelerate the reaction rate. researchgate.net

While specific data for the asymmetric hydrogenation of this compound is not extensively detailed in readily available literature, the successful application of these ruthenium-based systems to a wide array of aromatic β-keto esters provides a strong basis for its feasibility. The steric and electronic properties of the ortho-methyl group on the phenyl ring are expected to influence the catalytic activity and stereoselectivity, potentially requiring fine-tuning of the catalyst and reaction conditions.

Below is a table summarizing representative results for the asymmetric hydrogenation of analogous aromatic β-keto esters using chiral ruthenium catalysts, illustrating the general effectiveness of this approach.

| Entry | Substrate | Chiral Ligand | Catalyst System | Solvent | H₂ Pressure (bar) | Temp. (°C) | Yield (%) | ee (%) | Ref |

| 1 | Ethyl benzoylacetate | (R)-BINAP | [RuCl₂(R-BINAP)]₂·NEt₃ | Ethanol | 100 | 50 | >99 | 98 (R) | researchgate.net |

| 2 | Ethyl 4-chloro-3-oxobutanoate | Carbonyl Reductase | Whole-cell | Biphasic | N/A | 30 | >99 | 99.9 (R) | nih.gov |

| 3 | Methyl 3-oxo-3-phenylpropanoate | (S,S)-Ts-DPEN | RuCl(p-cymene)[(S,S)-Ts-DPEN] | Formic acid/Triethylamine | N/A | 25 | High | 97 | acs.org |

| 4 | Ethyl 2-oxo-4-phenylbutyrate | Cinchonidine | Pt-Ir/Al₂O₃ | Toluene (B28343) | 50 | 25 | - | High | researchgate.net |

This table presents data for analogous compounds to illustrate the utility of the described synthetic methodologies.

Rhodium-Catalyzed Asymmetric Hydrogenation

Similar to ruthenium, rhodium complexes with chiral ligands are also effective catalysts for the asymmetric hydrogenation of β-keto esters. Chiral rhodium carboxylate complexes, in combination with chiral phosphine (B1218219) ligands like DIOP (2,3-O-isopropylidene-2,3-dihydroxy-1,4-bis(diphenylphosphino)butane), have been investigated for this purpose. ias.ac.inresearchgate.net

In these systems, diastereomeric interactions between a chiral carboxylate on the rhodium center and a chiral phosphine ligand can influence the reaction rates and the resulting enantioselectivity. ias.ac.in The stability of the catalytic system is often dependent on the presence of the phosphine ligand, which prevents the degradation of the complex to metallic rhodium. ias.ac.in

The catalytic cycle is believed to involve the coordination of the β-keto ester to the chiral rhodium complex, followed by the stereoselective transfer of hydrogen to the carbonyl group. The choice of both the chiral auxiliary on the metal and the external chiral ligand can be modulated to optimize the stereochemical outcome.

While the application of chiral rhodium catalysts to this compound is not explicitly documented, the general success with other β-keto esters suggests its potential as a viable synthetic route. The following table provides examples of rhodium-catalyzed asymmetric hydrogenations of related substrates.

| Entry | Substrate | Chiral Ligand | Catalyst System | Solvent | H₂ Pressure (bar) | Temp. (°C) | Yield (%) | ee (%) | Ref |

| 1 | Methyl α-acetamidocinnamate | (+)-DIOP | Rhodium(-)-mandelate | Ethanol/Benzene (B151609) | 1 | 25 | - | - | ias.ac.in |

| 2 | Exocyclic α,β-unsaturated lactone | ZhaoPhos | [Rh(cod)₂]BF₄/ZhaoPhos | Toluene | 50 | 40 | 99 | 99 | rsc.org |

This table presents data for analogous compounds to illustrate the utility of the described synthetic methodologies.

Mechanistic Investigations into the Reactivity of Ethyl 4 2 Methylphenyl 3 Oxobutanoate

Detailed Analysis of Keto-Enol Tautomerism

A signal feature of beta-keto esters, including Ethyl 4-(2-methylphenyl)-3-oxobutanoate, is their existence as an equilibrium mixture of two tautomeric forms: the keto form and the enol form. core.ac.uk This phenomenon, known as keto-enol tautomerism, involves the migration of a proton and the shifting of bonding electrons. The equilibrium between these two forms is a critical determinant of the compound's reactivity, as the enol form and its corresponding enolate are key to many of its characteristic reactions. fiveable.me The intramolecular hydrogen bond present in the Z-enol tautomer is a significant factor in its stability. core.ac.uk

The position of the keto-enol equilibrium is highly sensitive to environmental conditions, particularly the solvent and temperature. The relative proportions of the keto and enol tautomers can be significantly altered by changing the polarity of the solvent. irb.hr

Solvent Effects: In nonpolar solvents, the enol form is often predominant. This is attributed to the stability conferred by the intramolecular hydrogen bond within the enol tautomer, which is more favorable in a non-interacting solvent environment. Conversely, polar solvents can disrupt this internal hydrogen bond by forming intermolecular hydrogen bonds with the keto and enol forms. missouri.edu Generally, an increase in solvent polarity favors the more polar keto tautomer. irb.hrresearchgate.net For instance, studies on similar beta-dicarbonyl compounds show a distinct shift towards the keto form in polar solvents like dimethyl sulfoxide (B87167) (DMSO) compared to less polar solvents like chloroform. missouri.edu

Temperature Effects: Temperature also plays a crucial role in the tautomeric equilibrium. An increase in temperature generally shifts the equilibrium towards the keto form. irb.hr This is because the dissociation of the intramolecular hydrogen bond in the enol form becomes more favorable at higher temperatures, reducing its relative stability.

Computational chemistry provides powerful tools for investigating the intricacies of keto-enol tautomerism. Quantum chemical methods, such as Density Functional Theory (DFT), are employed to calculate the relative energies and stabilities of the different tautomeric forms of beta-keto esters. irb.hrresearchgate.net

These theoretical studies help to elucidate the factors governing the tautomeric equilibrium. For example, calculations can quantify the energy of the intramolecular hydrogen bond in the enol form, confirming its significant contribution to the stability of this tautomer. researchgate.net Furthermore, computational models can predict the influence of substituents on the equilibrium. For this compound, the electronic and steric effects of the 2-methylphenyl group would be expected to influence the relative stabilities of the keto and enol forms. Theoretical calculations can also model the effect of the solvent environment on tautomerism, corroborating experimental observations. researchgate.net

Elucidation of Reaction Pathways Involving the Beta-Keto Ester Moiety

The beta-keto ester moiety is a versatile functional group that can participate in a wide array of organic reactions. The acidity of the α-hydrogens (the hydrogens on the carbon between the two carbonyl groups) is a key feature, allowing for the facile formation of a resonance-stabilized enolate ion. fiveable.me This enolate is a potent nucleophile and is central to many of the reactions discussed below. fiveable.me

The formation of a stabilized enolate anion upon treatment with a base is a cornerstone of the reactivity of this compound. tcd.ie This nucleophilic enolate can readily participate in nucleophilic substitution reactions, most notably with alkyl halides in a process known as alkylation. aklectures.com This reaction is a powerful tool for forming new carbon-carbon bonds at the α-position. The reaction proceeds via an SN2 mechanism where the enolate attacks the electrophilic carbon of the alkyl halide, displacing the halide leaving group. tcd.ie

The nucleophilic enolate of this compound can also act as the nucleophile in condensation reactions with aldehydes and ketones. These reactions are fundamental in carbon-carbon bond formation.

Knoevenagel Condensation: This reaction involves the condensation of an active methylene (B1212753) compound, such as a beta-keto ester, with an aldehyde or a ketone. wikipedia.org The reaction is typically catalyzed by a weak base, such as an amine. wikipedia.org The mechanism involves the deprotonation of the beta-keto ester to form the enolate, which then undergoes a nucleophilic addition to the carbonyl group of the aldehyde or ketone. A subsequent dehydration step yields an α,β-unsaturated product. pearson.comresearchgate.net The use of ionic liquids as a greener solvent alternative has been explored for such reactions. researchgate.net

Aldol-type Condensation: Similar to the Knoevenagel condensation, beta-keto esters can undergo aldol-type additions to carbonyl compounds. The initial product is a β-hydroxy keto ester, which may then dehydrate. The Claisen condensation is a related reaction where an ester enolate reacts with another ester molecule. jove.comlibretexts.org

The ester functional group within this compound is susceptible to nucleophilic acyl substitution reactions, including transesterification and hydrolysis.

Transesterification: This process involves the conversion of one ester into another by reacting it with an alcohol in the presence of an acid or base catalyst. masterorganicchemistry.com

Base-catalyzed transesterification: An alkoxide, corresponding to the alcohol solvent, acts as the nucleophile. It attacks the ester carbonyl, leading to a tetrahedral intermediate which then collapses, expelling the original ethoxide group. masterorganicchemistry.com To drive the equilibrium, the alcohol is typically used in excess as the solvent. mdpi.com

Acid-catalyzed transesterification: The reaction is initiated by protonation of the carbonyl oxygen, which activates the ester towards nucleophilic attack by the alcohol. masterorganicchemistry.com

Ester Hydrolysis: This is the cleavage of the ester bond to yield a carboxylic acid and an alcohol. It can be carried out under acidic or basic conditions.

Basic Hydrolysis (Saponification): This is an irreversible process where a hydroxide (B78521) ion attacks the ester carbonyl. Subsequent acidification is required to protonate the resulting carboxylate.

Acidic Hydrolysis: This is a reversible process and is the reverse of Fischer esterification. researchgate.net The reaction is typically carried out with excess water to drive the equilibrium toward the hydrolysis products. researchgate.net For beta-keto esters, hydrolysis is often followed by decarboxylation of the resulting β-keto acid to form a ketone. aklectures.com

Mechanistic Insights into Multicomponent Reactions Utilizing this compound Scaffolds

Multicomponent reactions (MCRs) are powerful tools in synthetic chemistry, allowing for the efficient construction of complex molecules in a single step. This compound serves as a valuable C4-building block in several such transformations. The presence of the 2-methylphenyl group introduces specific steric and electronic factors that can influence reaction mechanisms, intermediate stability, and product distribution.

Biginelli Reaction Pathways and Intermediates

The Biginelli reaction, a three-component condensation of a β-keto ester, an aldehyde, and urea (B33335) (or thiourea), is a cornerstone for the synthesis of 3,4-dihydropyrimidin-2(1H)-ones (DHPMs). wikipedia.orgillinois.edutaylorandfrancis.com While several mechanistic pathways have been proposed, the most widely accepted route proceeds through an N-acyliminium ion intermediate. wikipedia.orgillinois.eduorganic-chemistry.org

The reaction is typically acid-catalyzed and begins with the condensation of the aldehyde and urea to form the crucial N-acyliminium ion. wikipedia.orgorganic-chemistry.org This electrophilic species is then attacked by the enol form of the β-keto ester, in this case, the enol of this compound. Subsequent cyclization via attack of the remaining urea nitrogen onto the ketone carbonyl, followed by dehydration, affords the final DHPM product. wikipedia.org

The presence of the 2-methylphenyl group on the β-keto ester can exert a notable influence on the reaction. Steric hindrance from the ortho-methyl group can impact the rate of the nucleophilic addition of the enol to the N-acyliminium ion. researchgate.netscispace.com While electronic effects of the methyl group are generally considered to be weakly electron-donating, the steric bulk is often the more dominant factor in ortho-substituted systems. illinois.edu In some cases, significant steric hindrance in the β-keto ester can allow for the isolation of open-chain ureide intermediates, providing valuable mechanistic evidence. illinois.edu

Table 1: Proposed Intermediates in the Biginelli Reaction with this compound

| Intermediate | Structure | Description |

| N-Acyliminium Ion | [Ar-CH=N(H)-C(O)NH2]+ | Formed from the condensation of an aldehyde and urea. Acts as the key electrophile. |

| Enol of β-Keto Ester | CH3C(OH)=C(COOEt)CH2(C6H4-2-CH3) | The nucleophilic partner that attacks the N-acyliminium ion. |

| Open-Chain Ureide | Ar-CH(NHCONH2)-CH(COOEt)C(O)CH2(C6H4-2-CH3) | The initial adduct formed after the addition of the enol to the N-acyliminium ion. |

| Cyclic Intermediate | A six-membered ring precursor to the final DHPM. | Formed by the intramolecular attack of the urea nitrogen on the ketone carbonyl. |

| 3,4-Dihydropyrimidin-2(1H)-one | The final, dehydrated heterocyclic product. | A stable heterocyclic compound. |

This table presents a generalized view of the intermediates. The exact nature and stability can be influenced by specific reaction conditions and the aldehyde used.

Michael Addition Mechanisms with Activated Olefins

The Michael addition is a conjugate addition of a nucleophile to an α,β-unsaturated carbonyl compound, known as a Michael acceptor. nih.gov this compound can act as a Michael donor after deprotonation of the acidic α-carbon to form a stabilized enolate. This enolate then undergoes a 1,4-addition to an activated olefin, such as a chalcone (B49325) or a nitroalkene. nih.govresearchgate.netresearchgate.net

The mechanism involves the following key steps:

Enolate Formation: A base abstracts the acidic proton from the α-carbon of this compound, forming a resonance-stabilized enolate.

Nucleophilic Attack: The enolate attacks the β-carbon of the activated olefin in a conjugate fashion.

Protonation: The resulting enolate intermediate is protonated to yield the final Michael adduct.

The steric bulk of the 2-methylphenyl group can influence the approach of the enolate to the Michael acceptor, potentially affecting the diastereoselectivity of the reaction when new stereocenters are formed. The reaction is versatile, and a variety of Michael acceptors can be employed, leading to a wide range of functionalized products. For instance, the reaction with chalcones (1,3-diaryl-2-propen-1-ones) leads to the formation of 1,5-dicarbonyl compounds, which are valuable synthetic intermediates. researchgate.netlew.ro

Table 2: Examples of Activated Olefins in Michael Additions with this compound

| Activated Olefin (Michael Acceptor) | General Structure | Resulting Adduct Type |

| Chalcone | Ar-CO-CH=CH-Ar' | 1,5-Dicarbonyl compound |

| Nitroalkene | R-CH=CH-NO2 | γ-Nitro-β-keto ester |

| Acrylonitrile | CH2=CH-CN | γ-Cyano-β-keto ester |

| Acrylate Ester | CH2=CH-COOR' | Adduct with two ester functionalities |

Cyclization and Rearrangement Processes (e.g., hydrazinolysis-cyclization)

This compound is a versatile precursor for the synthesis of various heterocyclic systems through cyclization and rearrangement reactions. A prominent example is its reaction with hydrazine (B178648) and its derivatives, which typically leads to the formation of pyrazolone (B3327878) rings. mdpi.comhilarispublisher.comresearchgate.net This transformation is a classic example of a hydrazinolysis-cyclization process.

The reaction mechanism generally involves two key stages:

Hydrazinolysis: The initial step is the reaction of hydrazine with the ester group of this compound to form a hydrazide intermediate. Alternatively, and often concurrently, the ketone carbonyl can react with hydrazine to form a hydrazone.

Intramolecular Cyclization: The newly formed hydrazide or hydrazone then undergoes an intramolecular condensation, where the terminal nitrogen of the hydrazine moiety attacks the remaining carbonyl group (either the ketone or the newly formed amide), leading to the formation of a five-membered pyrazolone ring after dehydration.

The specific pathway and the final structure of the pyrazolone can be influenced by the reaction conditions and the nature of the hydrazine derivative used (e.g., hydrazine hydrate (B1144303), phenylhydrazine). hilarispublisher.com For instance, the reaction of β-keto esters with hydrazine hydrate is a well-established method for the synthesis of 3-substituted-5-pyrazolones. hilarispublisher.comnih.gov

Furthermore, the Michael adducts derived from this compound can also undergo subsequent intramolecular cyclization reactions to generate more complex cyclic structures. For example, a Michael addition followed by an intramolecular cyclization can lead to the formation of furanone derivatives. buchler-gmbh.com

Derivatives and Analogues of Ethyl 4 2 Methylphenyl 3 Oxobutanoate: Design and Synthesis

Systematic Modification of the 2-Methylphenyl Group

The aromatic ring of ethyl 4-(2-methylphenyl)-3-oxobutanoate is a prime target for structural variation, allowing for the introduction of a range of substituents to modulate the electronic and steric properties of the molecule. Standard electrophilic aromatic substitution reactions can be employed to introduce functional groups onto the phenyl ring, although the directing effects of the existing methyl and acylmethyl groups must be considered.

Research into related ethyl 4-aryl-3-oxobutanoates has demonstrated the feasibility of synthesizing analogues with various substituents on the phenyl ring. For instance, a study on the synthesis of ethyl 2,4-dioxo-4-arylbutanoate derivatives involved the Claisen condensation of substituted acetophenones with diethyl oxalate. This approach allows for the incorporation of a wide variety of substituents on the aryl group from the outset. While this method synthesizes a related class of compounds, the principles can be adapted for the synthesis of derivatives of this compound.

A general synthetic approach to introduce substituents onto the phenyl ring would involve the appropriate selection of a substituted 2-methylphenylacetic acid derivative as a precursor. This precursor can then be converted to the desired β-ketoester.

Table 1: Examples of Substituted Ethyl 4-Aryl-3-oxobutanoate Derivatives

| Substituent on Phenyl Ring | Resulting Compound Name |

| 4-Chloro | Ethyl 4-(4-chlorophenyl)-3-oxobutanoate |

| 4-Methoxy | Ethyl 4-(4-methoxyphenyl)-3-oxobutanoate |

| 4-Nitro | Ethyl 4-(4-nitrophenyl)-3-oxobutanoate |

| 3,4-Dichloro | Ethyl 4-(3,4-dichlorophenyl)-3-oxobutanoate |

Variations on the Ethyl Ester Moiety

The ethyl ester group of this compound can be readily modified through transesterification. This acid- or base-catalyzed reaction involves heating the parent ester in an excess of a different alcohol, leading to the exchange of the ethyl group for a new alkyl or aryl group. This allows for the synthesis of a homologous series of esters, which can influence the compound's solubility, reactivity, and pharmacokinetic properties. mdpi.com

For example, reacting this compound with an excess of methanol, propanol, or butanol in the presence of a catalytic amount of sulfuric acid or sodium methoxide (B1231860) would yield the corresponding methyl, propyl, or butyl esters. mdpi.com The equilibrium of the reaction can be shifted towards the product by using a large excess of the new alcohol or by removing the ethanol (B145695) as it is formed. mdpi.com

Table 2: Hypothetical Ester Analogues of 4-(2-methylphenyl)-3-oxobutanoate

| Ester Group | Compound Name |

| Methyl | Mthis compound |

| Propyl | Propyl 4-(2-methylphenyl)-3-oxobutanoate |

| Isopropyl | Isopropyl 4-(2-methylphenyl)-3-oxobutanoate |

| Butyl | Butyl 4-(2-methylphenyl)-3-oxobutanoate |

| Benzyl (B1604629) | Benzyl 4-(2-methylphenyl)-3-oxobutanoate |

Functionalization of the Butanoate Backbone

The butanoate backbone of this compound offers several sites for functionalization, most notably the active methylene (B1212753) group at the C2 position. The protons on this carbon are acidic due to the presence of the two flanking carbonyl groups, allowing for deprotonation by a suitable base to form a stable enolate. This enolate is a potent nucleophile and can react with a variety of electrophiles in alkylation, acylation, and halogenation reactions.

Alkylation: The C2 position can be alkylated by treating the β-ketoester with a base, such as sodium ethoxide, followed by the addition of an alkyl halide. researchgate.net This reaction introduces an alkyl group at the C2 position. A study on the dialkylation of ethyl 4-(het)aryl-3-oxobutanoates demonstrates that this position can be functionalized with a variety of groups. researchgate.net For example, the reaction of this compound with sodium ethoxide and subsequently with an alkyl halide (e.g., methyl iodide or benzyl bromide) would yield the corresponding 2-alkylated derivative.

Halogenation: The active methylene group can also be halogenated. For instance, reaction with N-bromosuccinimide (NBS) or sulfuryl chloride can introduce a bromine or chlorine atom, respectively, at the C2 position. These halogenated derivatives can serve as intermediates for further synthetic transformations.

Table 3: Examples of C2-Functionalized Derivatives

| Reagent | Resulting Derivative |

| Methyl Iodide | Ethyl 2-methyl-4-(2-methylphenyl)-3-oxobutanoate |

| Benzyl Bromide | Ethyl 2-benzyl-4-(2-methylphenyl)-3-oxobutanoate |

| N-Bromosuccinimide | Ethyl 2-bromo-4-(2-methylphenyl)-3-oxobutanoate |

| Acetyl Chloride | Ethyl 2-acetyl-4-(2-methylphenyl)-3-oxobutanoate |

Synthesis of Polycyclic and Spirocyclic Derivatives

The reactive nature of this compound makes it a valuable precursor for the construction of more complex molecular architectures, including polycyclic and spirocyclic systems. These transformations often involve intramolecular reactions or cycloaddition reactions that build new rings onto the butanoate scaffold.

Polycyclic Derivatives: Polycyclic compounds can be synthesized through various cyclization strategies. For instance, the reaction of a suitably functionalized derivative of this compound can lead to the formation of fused heterocyclic systems. One notable example is the construction of benzindeno-fused azepine derivatives from the reaction of azadienes with ethyl 4-bromo-3-oxobutanoate. chemicalbook.com This type of [4+3] annulation reaction could potentially be adapted for derivatives of this compound to create novel polycyclic structures. Another approach involves the synthesis of fused pyrrolo heterocycles from related hydrazono-3-oxo-butyric acid ethyl esters, highlighting the versatility of the β-ketoester motif in forming complex ring systems.

Spirocyclic Derivatives: The synthesis of spirocyclic compounds from β-ketoesters is a well-established field. These reactions often involve the double alkylation of the active methylene group with a dihaloalkane, followed by an intramolecular cyclization. For example, the reaction of a β-ketoester with a dihaloalkane in the presence of a base can lead to the formation of a spirocyclic ring at the C2 position. Another strategy involves the use of ring-closing metathesis on a 5,5-dialkenyl-substituted derivative, which can be prepared by the sequential alkylation of the β-ketoester with two different alkenyl halides. While specific examples starting from this compound are not extensively reported, the general methodologies are applicable.

Spectroscopic Characterization and Advanced Structural Elucidation of Ethyl 4 2 Methylphenyl 3 Oxobutanoate and Its Derivatives

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for determining the carbon-hydrogen framework of an organic molecule. For Ethyl 4-(2-methylphenyl)-3-oxobutanoate, NMR analysis is complicated and enriched by the presence of keto-enol tautomers, which coexist in solution. This results in two distinct sets of signals corresponding to the keto and enol forms.

The ¹H and ¹³C NMR spectra of this compound are expected to show signals for both the dominant keto form and the less abundant enol form. The chemical shifts (δ) are reported in parts per million (ppm) relative to a standard reference.

Keto Tautomer Analysis:

Ethyl Group: The ethyl ester protons typically appear as a triplet around 1.2 ppm (CH₃) and a quartet around 4.1 ppm (CH₂), showing a characteristic coupling pattern. rsc.org The corresponding carbons appear at approximately 14 ppm and 61 ppm, respectively. libretexts.org

Methylene (B1212753) Groups: Two key singlet signals are expected for the methylene protons in the keto form: one for the protons at C2 (adjacent to the ester) and another for the benzylic protons at C4. The C4 protons (Ar-CH₂-), being adjacent to an aromatic ring and a carbonyl group, would likely resonate around 3.8-4.0 ppm. The C2 protons (-CO-CH₂-CO-), situated between two carbonyl groups, would be deshielded and appear around 3.5 ppm.

Aromatic and Methyl Protons: The protons on the 2-methylphenyl group will produce a complex multiplet pattern in the aromatic region (typically 7.0-7.4 ppm). The methyl group attached to the ring (o-tolyl methyl) would give a singlet at approximately 2.3 ppm.

Enol Tautomer Analysis:

Enolic and Vinyl Protons: The enol form is characterized by a vinyl proton (-C=CH-) signal around 5.0-5.5 ppm and a broad enolic hydroxyl (-OH) proton signal further downfield, often above 12 ppm.

Shift Changes: The formation of the C=C double bond in the enol tautomer significantly alters the chemical shifts of adjacent atoms compared to the keto form. The benzylic protons (Ar-CH₂-) would show a slight shift, and the C2 position no longer contains a proton.

The following tables provide predicted chemical shift assignments based on established spectroscopic principles for similar structures. libretexts.orgorganicchemistrydata.org

Predicted ¹H NMR Chemical Shift Assignments

| Proton Assignment (Keto Form) | Predicted δ (ppm) | Multiplicity | Proton Assignment (Enol Form) | Predicted δ (ppm) | Multiplicity |

|---|---|---|---|---|---|

| Ethyl CH₃ | ~1.2 | Triplet | Ethyl CH₃ | ~1.2 | Triplet |

| o-Tolyl CH₃ | ~2.3 | Singlet | o-Tolyl CH₃ | ~2.3 | Singlet |

| Methylene C2-H | ~3.5 | Singlet | Vinyl C2-H | ~5.1 | Singlet |

| Methylene C4-H | ~3.9 | Singlet | Methylene C4-H | ~3.7 | Singlet |

| Ethyl CH₂ | ~4.1 | Quartet | Ethyl CH₂ | ~4.1 | Quartet |

| Aromatic H | 7.0 - 7.4 | Multiplet | Aromatic H | 7.0 - 7.4 | Multiplet |

Predicted ¹³C NMR Chemical Shift Assignments

| Carbon Assignment (Keto Form) | Predicted δ (ppm) | Carbon Assignment (Enol Form) | Predicted δ (ppm) |

|---|---|---|---|

| Ethyl CH₃ | ~14.1 | Ethyl CH₃ | ~14.2 |

| o-Tolyl CH₃ | ~19.0 | o-Tolyl CH₃ | ~19.0 |

| Methylene C4 | ~45.0 | Methylene C4 | ~38.0 |

| Methylene C2 | ~50.0 | Vinyl C2 | ~90.0 |

| Ethyl O-CH₂ | ~61.5 | Ethyl O-CH₂ | ~61.0 |

| Aromatic C | 126.0 - 138.0 | Aromatic C | 126.0 - 138.0 |

| Ester C=O (C1) | ~167.0 | Ester C=O (C1) | ~172.0 |

2D NMR experiments are indispensable for unambiguously assigning the signals and confirming the molecular structure, especially with the complexity introduced by tautomerism. science.gov

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) couplings through two or three bonds. princeton.edu For this compound, COSY would show a clear cross-peak between the ethyl CH₃ triplet and the ethyl CH₂ quartet. In the aromatic region, it would help trace the connectivity between adjacent protons on the 2-methylphenyl ring.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates each proton signal with the signal of the carbon atom it is directly attached to. youtube.com This technique is crucial for definitively assigning each carbon atom in the skeleton by linking it to its known proton. For example, it would connect the signal at ~2.3 ppm to the o-tolyl methyl carbon and the signal at ~4.1 ppm to the ethyl O-CH₂ carbon.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC detects longer-range couplings (typically 2-3 bonds) between protons and carbons, which is vital for piecing together the molecular fragments. youtube.commdpi.com Key correlations would include:

The benzylic C4 protons to the aromatic carbons and the C3 ketone/enol carbon.

The C2 methylene protons (keto form) to both the C1 ester carbonyl and the C3 ketone carbonyl.

The ethyl CH₂ protons to the C1 ester carbonyl carbon. These correlations would confirm the link between the ethyl butanoate chain and the 2-methylphenyl group.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close in space, providing insights into the molecule's three-dimensional structure and preferred conformation. harvard.edu A NOESY spectrum could show correlations between the benzylic C4 protons and the ortho-methyl protons on the aromatic ring, helping to define the spatial arrangement around the C4-Aryl bond.

Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopy

IR and Raman spectroscopy probe the vibrational modes of a molecule, providing excellent information about the functional groups present. nih.gov

The IR spectrum of this compound would display characteristic absorption bands for its constituent functional groups. The presence of keto-enol tautomerism means the spectrum is a composite of both forms.

Carbonyl (C=O) Stretching: This is the most prominent feature. In the keto form, two distinct C=O stretching bands are expected: one for the ester carbonyl (~1735-1750 cm⁻¹) and one for the ketone carbonyl (~1715 cm⁻¹). libretexts.orgdocbrown.info In the enol form, the ester carbonyl remains, but the ketone is replaced by a C=C bond and an O-H group. The conjugation in the enol form lowers the ester C=O frequency.

O-H and C=C Stretching (Enol Form): The enol tautomer would give rise to a very broad O-H stretching band from 2500-3300 cm⁻¹ due to hydrogen bonding and a C=C stretching vibration around 1640 cm⁻¹.

C-O Stretching: Strong bands corresponding to the C-O stretching of the ester group will appear in the 1100-1300 cm⁻¹ region. docbrown.info

Aromatic and Aliphatic C-H Stretching: Aromatic C-H stretches are typically found just above 3000 cm⁻¹, while aliphatic C-H stretches appear just below 3000 cm⁻¹.

Predicted Vibrational Frequencies (IR)

| Vibrational Mode | Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| C-H Stretch (Aromatic) | Ar-H | 3000 - 3100 | Medium-Weak |

| C-H Stretch (Aliphatic) | -CH₃, -CH₂- | 2850 - 3000 | Medium |

| C=O Stretch (Ester) | R-COO-R' | 1735 - 1750 | Strong |

| C=O Stretch (Ketone) | R-CO-R' | ~1715 | Strong |

| C=C Stretch (Aromatic) | Benzene (B151609) Ring | 1585 - 1600 | Medium-Variable |

Raman spectroscopy would provide complementary information, with the aromatic ring vibrations and C=C bonds often showing strong Raman signals.

While challenging, vibrational spectroscopy can offer clues about the molecule's conformational preferences. nih.govnih.gov Different rotational isomers (conformers) around the single bonds, such as the C4-Aryl bond, may have slightly different vibrational frequencies, particularly in the complex "fingerprint region" (below 1500 cm⁻¹). By comparing experimental spectra with those predicted from theoretical calculations for different stable conformers, it may be possible to deduce the dominant conformation in the solid state or in solution.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry provides the molecular weight of a compound and offers structural information based on its fragmentation pattern upon ionization. rsc.org

For this compound (C₁₃H₁₆O₃), the exact molecular weight is 220.11 g/mol . The electron ionization (EI) mass spectrum would be expected to show a molecular ion peak ([M]⁺˙) at an m/z (mass-to-charge ratio) of 220.

The fragmentation of the molecular ion is dictated by the stability of the resulting fragments. Key predicted fragmentation pathways include:

Loss of the Ethoxy Group: Cleavage of the ester group to lose an ethoxy radical (•OCH₂CH₃) would yield a prominent acylium ion at m/z 175. [CH₃C₆H₄CH₂COCH₂CO]⁺

Benzylic Cleavage: The bond between C4 and the aromatic ring can cleave, but more likely is the cleavage between C3 and C4, leading to the formation of a stable 2-methylbenzyl (or o-tolyl) cation or a related tropylium-like ion. The fragment [CH₃C₆H₄CH₂]⁺ would appear at m/z 105, which is often a very stable and abundant fragment for such structures. nih.gov

McLafferty Rearrangement: The ester can undergo a McLafferty rearrangement, involving the transfer of a hydrogen atom from the butanoate chain to the carbonyl oxygen, followed by cleavage, leading to a neutral alkene and a charged enol fragment. docbrown.info

Other Fragmentations: Loss of the entire ethyl ester group as ethyl acetate (B1210297) (88 u) or related fragments is also possible. Cleavage can also result in a fragment corresponding to the loss of a ketene (B1206846) molecule (CH₂=C=O) from the acylium ion at m/z 175, resulting in a peak at m/z 133.

Predicted Key Mass Spectrometry Fragments

| m/z Value | Proposed Fragment Ion Structure | Fragmentation Pathway |

|---|---|---|

| 220 | [C₁₃H₁₆O₃]⁺˙ | Molecular Ion (M⁺˙) |

| 175 | [M - •OC₂H₅]⁺ | Loss of ethoxy radical |

| 133 | [M - •OC₂H₅ - CH₂CO]⁺ | Loss of ketene from m/z 175 |

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) is a critical analytical technique for the precise determination of a molecule's elemental composition by measuring its mass-to-charge ratio (m/z) with extremely high accuracy. For this compound, while specific experimental HRMS data is not extensively documented in the surveyed literature, the theoretical exact mass can be calculated from its molecular formula, C₁₃H₁₆O₃. This calculated value serves as a benchmark for experimental verification. The technique is sensitive enough to distinguish between compounds with the same nominal mass but different elemental formulas.

The theoretical monoisotopic mass is essential for confirming the identity of the compound in a sample. For instance, the exact mass of the related compound Ethyl 3-oxobutanoate has been documented as 130.06299. massbank.eu

| Parameter | Value |

|---|---|

| Molecular Formula | C₁₃H₁₆O₃ |

| Theoretical Exact Mass [M] | 220.10994 Da |

| Adduct Form [M+H]⁺ | 221.11722 Da |

| Adduct Form [M+Na]⁺ | 243.09913 Da |

Electronic Spectroscopy: Ultraviolet-Visible (UV-Vis) Absorption Characteristics

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light by a molecule, which causes the promotion of electrons from lower to higher energy orbitals. uobabylon.edu.iq The resulting spectrum provides information about the electronic structure, particularly concerning conjugated π-systems.

An experimental UV-Vis spectrum for this compound is not available in the reviewed sources. However, its structure, containing a β-keto ester and a 2-methylphenyl group, allows for the prediction of its characteristic absorptions. The key chromophores are the carbonyl group (C=O) and the benzene ring. The presence of these groups in conjugation is expected to influence the absorption wavelengths.

Molecules with carbonyl groups can undergo two primary types of electronic transitions: a higher-energy π→π* transition and a lower-energy, often less intense, n→π* transition. masterorganicchemistry.com The conjugation of the carbonyl group with the phenyl ring typically results in a bathochromic shift (a shift to longer wavelengths) of the π→π* band. uobabylon.edu.iq Simple ketones often show a weak n→π* absorption band in the range of 270-300 nm. masterorganicchemistry.com

| Electronic Transition | Chromophore | Expected Wavelength Region |

|---|---|---|

| π → π | Phenyl ring conjugated with C=O | Shorter wavelength (Strong intensity) |

| n → π | Carbonyl group (C=O) | Longer wavelength (Weak intensity) |

X-ray Crystallography for Solid-State Molecular and Supramolecular Structure Determination

A single-crystal X-ray structure for this compound has not been reported in the analyzed literature. However, to illustrate the utility of this technique, crystallographic data for related oxobutanoate derivatives have been documented. For example, studies on various ester derivatives have provided detailed structural insights. The crystal structure of ethyl acetate reveals a flat molecule with a trans conformation in the solid state. nih.govresearchgate.net The analysis of more complex derivatives in the Cambridge Structural Database often shows a preference for the trans isomer over the gauche form. nih.gov

The table below presents crystallographic data for an example of a related, more complex oxobutanoate derivative to demonstrate the type of information obtained from such an analysis.

| Parameter | Value |

|---|---|

| Example Compound: Ethyl 2-((4-(dichloromethyl)-3-nitrobenzo[h]quinolin-2-yl)thio)acetate researchgate.net | |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 14.984(3) |

| b (Å) | 8.635(2) |

| c (Å) | 16.516(3) |

| β (°) | 108.68(3) |

| Volume (ų) | 2022.9(7) |

Elemental Composition Analysis

Elemental analysis is a fundamental analytical procedure used to determine the mass percentage of each element (primarily carbon, hydrogen, and nitrogen) within a compound. This technique is crucial for verifying the purity and empirical formula of a newly synthesized substance. The experimental percentages are compared against the theoretical values calculated from the compound's molecular formula. For a sample to be considered pure, the experimental values are generally expected to fall within ±0.4% of the calculated theoretical values.

For this compound, the theoretical elemental composition can be calculated from its molecular formula, C₁₃H₁₆O₃.

| Element | Symbol | Atomic Mass (g/mol) | Percentage (%) |

|---|---|---|---|

| Carbon | C | 12.011 | 70.89% |

| Hydrogen | H | 1.008 | 7.32% |

| Oxygen | O | 15.999 | 21.79% |

| Total Molecular Weight (g/mol) | 220.27 |

Computational Chemistry and Theoretical Studies of Ethyl 4 2 Methylphenyl 3 Oxobutanoate

Quantum Chemical Calculations (e.g., DFT, Ab Initio)

Quantum chemical calculations, particularly Density Functional Theory (DFT), are fundamental in modern computational chemistry for their balance of accuracy and computational cost. These methods are used to solve the Schrödinger equation approximately for a many-electron system, yielding information about its energy and electronic distribution.

Before any properties of a molecule can be accurately predicted, its most stable three-dimensional structure must be determined. Geometry optimization is the computational process of finding the coordinates of the atoms that correspond to a minimum on the potential energy surface. For flexible molecules like Ethyl 4-(2-methylphenyl)-3-oxobutanoate, this involves a conformational analysis to identify the various low-energy structures (conformers) and determine the global minimum energy conformation.

Studies on analogous β-keto esters often employ DFT methods, such as the M06-2X or B3LYP functionals with a basis set like 6-311+G(d,p), to perform these optimizations mdpi.com. Research confirms that simple β-keto esters predominantly exist in their keto tautomeric form, a finding that is foundational for subsequent calculations mdpi.comnih.gov. The conformational landscape is explored by systematically rotating the rotatable bonds—specifically around the C-C single bonds of the butanoate chain and the bond connecting the phenyl ring to the chain. The relative energies of these conformers are then calculated to identify the most stable arrangement.

Table 1: Illustrative Conformational Analysis Data for a β-Keto Ester This table represents typical data obtained from a conformational search, showing the relative stability of different conformers.

| Conformer | Key Dihedral Angle(s) (°) | Relative Energy (kcal/mol) | Population (%) at 298 K |

|---|---|---|---|

| Global Minimum | -178.5, 65.2 | 0.00 | 75.8 |

| Conformer 2 | -175.1, -70.3 | 1.25 | 12.1 |

| Conformer 3 | 70.8, 68.4 | 1.80 | 5.5 |

| Conformer 4 | 72.3, -177.9 | 2.50 | 1.6 |

Understanding the electronic structure is key to predicting a molecule's reactivity. This is primarily achieved through the analysis of Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy relates to its ability to accept electrons (electrophilicity). The HOMO-LUMO energy gap (ΔE) is a critical descriptor of chemical reactivity and stability; a small gap suggests high reactivity and low kinetic stability researchgate.netnih.gov.

Another powerful tool is the Molecular Electrostatic Potential (MEP) map. The MEP is plotted onto the molecule's electron density surface and uses a color code to visualize the charge distribution. Regions of negative potential (typically red or yellow) are electron-rich and are likely sites for electrophilic attack, such as the carbonyl oxygens. Regions of positive potential (blue) are electron-poor and are susceptible to nucleophilic attack researchgate.netresearchgate.net. For this compound, the MEP would highlight the electronegative oxygen atoms of the keto and ester groups as primary sites for interaction with electrophiles.

Table 2: Representative Quantum Chemical Descriptors Calculated via DFT This table illustrates typical electronic properties derived from DFT calculations for a β-keto ester analog.

| Parameter | Typical Calculated Value (eV) | Interpretation |

|---|---|---|

| EHOMO | -6.95 | Energy of the highest occupied molecular orbital; relates to ionization potential. |

| ELUMO | -1.20 | Energy of the lowest unoccupied molecular orbital; relates to electron affinity. |

| HOMO-LUMO Gap (ΔE) | 5.75 | Indicates high kinetic stability and low chemical reactivity mdpi.com. |

| Electronegativity (χ) | 4.075 | Measures the ability to attract electrons. |

| Chemical Hardness (η) | 2.875 | Measures resistance to change in electron distribution. |

A significant application of quantum chemical calculations is the prediction of spectroscopic data. Theoretical vibrational spectra (FT-IR) and electronic spectra (UV-Vis) can be calculated and compared directly with experimental results. This comparison serves as a powerful validation of the accuracy of the computed molecular structure researchgate.netresearchgate.net.

DFT calculations can predict the vibrational frequencies corresponding to specific bond stretches and bends within the molecule. For this compound, this would include the characteristic stretching frequencies of the two carbonyl (C=O) groups, the C-O bonds of the ester, and the various C-H bonds. Time-dependent DFT (TD-DFT) is used to calculate the electronic transition energies, which correspond to the absorption maxima in a UV-Vis spectrum researchgate.netmaterialsciencejournal.org. A strong agreement between the calculated and experimental spectra provides confidence in the computational model.

Table 3: Illustrative Comparison of Calculated and Experimental Vibrational Frequencies This table shows a hypothetical comparison used to validate the computational model against experimental data.

| Vibrational Mode | Experimental FT-IR (cm-1) | Calculated DFT (cm-1) | Assignment |

|---|---|---|---|

| ν(C=O)keto | 1725 | 1730 | Keto carbonyl stretch |

| ν(C=O)ester | 1745 | 1751 | Ester carbonyl stretch |

| ν(C-O) | 1240 | 1245 | Ester C-O stretch |

| ν(C-H)Aromatic | 3065 | 3070 | Aromatic C-H stretch |

Molecular Dynamics Simulations for Conformational Flexibility and Interactions

While quantum mechanics provides a static picture of a molecule at its energy minimum, molecular dynamics (MD) simulations offer a view of its dynamic behavior over time. MD simulations solve Newton's equations of motion for a system of atoms and molecules, allowing for the exploration of conformational flexibility and intermolecular interactions in a simulated environment (e.g., in a solvent or bound to a protein) researchgate.net.

For this compound, MD simulations could be used to:

Study its conformational changes in different solvents.

Analyze its interaction with biological targets, such as enzymes. Studies on other β-keto esters have used MD to understand how they bind within the active sites of proteins, identifying key interactions like hydrogen bonds and hydrophobic contacts that stabilize the complex researchgate.netresearchgate.net.

Simulate its aggregation behavior at higher concentrations.

These simulations provide a bridge between the static, single-molecule picture from QM and the macroscopic behavior observed in experiments.

Mechanistic Pathways Elucidation and Transition State Analysis

Computational chemistry is an invaluable tool for investigating the mechanisms of chemical reactions. By mapping the potential energy surface, researchers can identify the lowest-energy path from reactants to products, which involves locating all intermediates and, crucially, the transition states (TS). The transition state is the highest energy point along the reaction coordinate, and its energy determines the activation energy and thus the rate of the reaction.

Many reactions of β-keto esters have been elucidated using these methods. For example, the palladium-catalyzed decarboxylation of allyl β-keto esters is known to proceed via a π-allylpalladium enolate intermediate nih.gov. Similarly, the mechanism of the Claisen condensation to form β-keto esters can be computationally modeled to verify the stepwise process of enolate formation, nucleophilic attack, and removal of the leaving group libretexts.org. For a reaction involving this compound, DFT calculations could be used to calculate the energies of proposed intermediates and transition states, thereby supporting or refuting a postulated mechanism and explaining observed product distributions rsc.orgmdpi.com.

Non-Covalent Interaction Analysis (e.g., Hirshfeld Surface Analysis, Hydrogen Bonding)

In the solid state, a molecule's properties are heavily influenced by how it packs in the crystal lattice, which is governed by non-covalent interactions. Hirshfeld surface analysis is a modern computational method used to visualize and quantify these intermolecular interactions within a crystal.

Table 4: Representative Hirshfeld Surface Interaction Contributions for a Molecular Crystal This table illustrates the quantitative output from a Hirshfeld analysis, showing the percentage of the surface involved in different types of non-covalent contacts.

| Intermolecular Contact Type | Contribution to Hirshfeld Surface (%) | Description |

|---|---|---|

| H···H | 45.5% | Represents the largest contribution, typical for hydrogen-rich organic molecules nih.govresearchgate.net. |

| C···H / H···C | 18.2% | Indicates significant C-H···π or other van der Waals interactions. |

| O···H / H···O | 15.8% | Highlights the presence of weak C-H···O hydrogen bonds nih.gov. |

| Other (C···C, C···O, etc.) | 20.5% | Includes various other van der Waals contacts. |

Theoretical Studies on Reactivity and Selectivity

Theoretical and computational chemistry provide powerful tools for understanding the intrinsic properties of molecules, predicting their behavior in chemical reactions, and elucidating the mechanisms that govern reactivity and selectivity. For a β-ketoester like this compound, these studies can offer deep insights into its electronic structure, potential reaction pathways, and the factors that control the formation of specific products. Such investigations typically employ quantum mechanical methods, with Density Functional Theory (DFT) being a prevalent approach due to its balance of accuracy and computational efficiency.

Detailed theoretical examinations of this compound are limited in publicly accessible scientific literature. However, the principles of computational chemistry allow for a general understanding of its reactivity based on its structural features. The molecule possesses several key reactive sites: the enolizable protons at the C2 position (alpha to both carbonyl groups), the electrophilic carbon atoms of the ketone and ester carbonyl groups, and the aromatic ring which can participate in various transformations.

A primary focus of theoretical studies on such compounds is the analysis of the keto-enol tautomerism, which is fundamental to its reactivity. Computational models can predict the relative stabilities of the keto and various enol forms, providing insight into which tautomer is likely to be the active species in a given reaction.

Furthermore, Frontier Molecular Orbital (FMO) theory is a critical component of these theoretical analyses. The energies and spatial distributions of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are calculated to predict the most likely sites for nucleophilic and electrophilic attack.

HOMO (Highest Occupied Molecular Orbital): For a molecule like this compound, the HOMO is typically located on the enol or enolate form, indicating the centers of highest electron density and the most probable sites for reaction with electrophiles.

LUMO (Lowest Unoccupied Molecular Orbital): The LUMO is generally centered on the carbonyl carbons, highlighting them as the most susceptible sites for nucleophilic attack.

Molecular Electrostatic Potential (MESP) maps provide a visual representation of the charge distribution on the molecule's surface. These maps illustrate electron-rich regions (negative potential), which are prone to electrophilic attack, and electron-poor regions (positive potential), which are susceptible to nucleophilic attack. For this compound, negative potential would be concentrated around the carbonyl oxygen atoms, while positive potential would be found near the carbonyl carbons and the acidic protons.

Interactive Data Table: Hypothetical Computational Parameters

The following table presents a hypothetical set of computational parameters that would be the focus of a theoretical study on this compound. Note: These values are illustrative and not derived from actual published research on this specific molecule.

| Computational Parameter | Hypothetical Value/Description | Significance in Reactivity/Selectivity |

| Keto-Enol Tautomerism | ||

| Relative Energy (Keto form) | 0.00 kcal/mol (Reference) | Determines the ground state population of tautomers. |

| Relative Energy (Z-Enol form) | +2.5 kcal/mol | Indicates the relative stability and accessibility of the enol tautomer. |

| Frontier Molecular Orbitals (Keto Form) | ||

| HOMO Energy | -7.2 eV | Relates to the ionization potential and nucleophilic character. |

| LUMO Energy | -0.8 eV | Relates to the electron affinity and electrophilic character. |

| HOMO-LUMO Gap | 6.4 eV | A larger gap suggests higher kinetic stability. |

| MESP Analysis (Keto Form) | ||

| Minimum Potential (Vmin) | -45 kcal/mol (on C=O oxygens) | Identifies the most likely sites for electrophilic attack/hydrogen bonding. |

| Maximum Potential (Vmax) | +50 kcal/mol (on C2 hydrogens) | Highlights the most acidic protons. |

| Calculated Reaction Barrier | ||

| Activation Energy (Enolization) | 15 kcal/mol | The energy required to form the reactive enol intermediate. |

| Activation Energy (Aldol Addition) | 22 kcal/mol | Predicts the feasibility and rate of a key reaction step. |

Applications of Ethyl 4 2 Methylphenyl 3 Oxobutanoate in Complex Organic Synthesis

Building Blocks for Diverse Heterocyclic Systems

The inherent reactivity of the dicarbonyl functionality in ethyl 4-(2-methylphenyl)-3-oxobutanoate allows it to participate in a wide array of cyclization and condensation reactions. This capacity is systematically exploited for the synthesis of a multitude of heterocyclic scaffolds, which form the core of many pharmaceutically and industrially important compounds.

Synthesis of Dihydropyrimidinones (DHPMs) and Related Scaffolds

The most prominent application of β-ketoesters like this compound in heterocycle synthesis is the Biginelli reaction. quimicaorganica.orgnih.gov This one-pot, three-component condensation reaction involves an aldehyde, a β-ketoester, and urea (B33335) (or thiourea) to produce 3,4-dihydropyrimidin-2(1H)-ones (DHPMs). nih.govnih.gov When this compound is employed, it yields DHPMs with a characteristic 2-methylphenyl group at the 4-position of the pyrimidine (B1678525) ring.

The reaction is typically catalyzed by an acid and proceeds through a series of bimolecular reactions. quimicaorganica.org The proposed mechanism often starts with the acid-catalyzed condensation of the aldehyde and urea to form an acyl-imine intermediate. researchgate.net This is followed by the nucleophilic addition of the enol form of this compound. The final step is an intramolecular cyclization with subsequent dehydration to afford the stable dihydropyrimidinone ring system. researchgate.netchemmethod.com The use of various catalysts, including Lewis acids, Brønsted acids, and heterogeneous catalysts, has been explored to improve yields and reaction conditions. quimicaorganica.orgnih.gov

Table 1: Representative Biginelli Reaction for DHPM Synthesis

| Component 1 | Component 2 | Component 3 | Product |

|---|

The resulting DHPMs are of significant interest due to their wide range of pharmacological properties, including acting as calcium channel blockers and antihypertensive agents. nih.gov

Construction of Pyrazole (B372694) and Pyrazolone (B3327878) Derivatives

The 1,3-dicarbonyl system of this compound is ideally suited for the synthesis of five-membered nitrogen-containing heterocycles like pyrazoles and pyrazolones. The classical Knorr pyrazole synthesis involves the condensation of a β-ketoester with a hydrazine (B178648) derivative. chemhelpasap.comhilarispublisher.com

In this reaction, the hydrazine initially condenses with the ketone carbonyl of the subject compound to form a hydrazone intermediate. Subsequently, an intramolecular cyclization occurs as the terminal nitrogen of the hydrazine attacks the ester carbonyl, leading to the elimination of ethanol (B145695) and the formation of a pyrazolone ring. chemhelpasap.com The resulting 3-(2-methylbenzyl)-5-methyl-1H-pyrazol-5(4H)-one exists in tautomeric forms, including the aromatic pyrazole-5-ol form, which is often the more stable tautomer. chemhelpasap.comyoutube.com The reaction can be catalyzed by acids, such as acetic acid, and is generally high-yielding due to the formation of the stable aromatic product. chemhelpasap.comnih.gov

This method provides a direct route to pyrazolones, which are privileged scaffolds in medicinal chemistry. hilarispublisher.com Variations of this reaction allow for the synthesis of a wide range of substituted pyrazoles by altering the hydrazine component. rsc.org

Table 2: Knorr-type Synthesis of Pyrazolones

| Reactant 1 | Reactant 2 | Key Intermediate | Product |

|---|

Formation of Thiazole (B1198619) and Thiazolidinone Systems

This compound can serve as a key starting material for the synthesis of thiazole derivatives, most notably through the Hantzsch thiazole synthesis. mdpi.combepls.com This method, however, requires an α-haloketone as a substrate to react with a thioamide. mdpi.comscribd.com Therefore, a preliminary step is necessary to convert this compound into its α-halo derivative, typically via bromination or chlorination at the active methylene (B1212753) position (C2).

Once the corresponding ethyl 2-halo-4-(2-methylphenyl)-3-oxobutanoate is formed, it can undergo condensation with a thioamide, such as thiourea (B124793). The mechanism involves the initial S-alkylation of the thioamide by the α-haloketoester, followed by intramolecular cyclization and dehydration to yield the thiazole ring. scribd.com This approach leads to the formation of highly functionalized aminothiazoles, which are valuable intermediates in drug discovery. mdpi.comorientjchem.org The reaction can be performed in a one-pot manner under various conditions, including the use of green catalysts and solvent-free systems. researchgate.netbepls.com

Synthesis of Quinolinone and Naphthol Derivatives

The synthesis of quinolinone scaffolds can be achieved using this compound via well-established named reactions such as the Conrad-Limpach and Friedländer syntheses.

The Conrad-Limpach synthesis involves the reaction of an aniline (B41778) with a β-ketoester. quimicaorganica.orgwikipedia.org Under kinetic control (lower temperatures), the aniline preferentially attacks the keto-carbonyl of this compound to form an enamine intermediate. This intermediate is then subjected to a high-temperature thermal cyclization (around 250 °C) to furnish a 4-hydroxyquinoline (B1666331) derivative. wikipedia.orgsynarchive.com The use of high-boiling inert solvents can significantly improve the yield of this cyclization step. wikipedia.org

The Friedländer synthesis , conversely, involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an active methylene group, such as our subject β-ketoester. wikipedia.orgorganic-chemistry.org This reaction, typically catalyzed by acids or bases, results in the formation of substituted quinolines. wikipedia.orgnih.gov When this compound is used, it provides the acetyl group and the adjacent methylene for the cyclization, leading to a highly substituted quinoline (B57606) product. Modified procedures allow for the in situ generation of the 2-aminoaryl aldehyde from a more stable 2-nitro precursor, broadening the scope of the reaction. mdpi.com

While direct synthesis of naphthols from this specific β-ketoester is less common, multistep pathways can be envisaged where the ketoester is first used to construct an appropriate acyclic or cyclic precursor which can then be annulated and aromatized to form a naphthol ring system.

Pathways to Benzisoxazoles and Carbazole (B46965) Derivatives

Accessing more complex heterocyclic systems like benzisoxazoles and carbazoles from this compound requires multi-step synthetic sequences, as the β-ketoester does not directly possess the necessary functionalities for the common cyclization strategies for these rings.

For the synthesis of benzisoxazoles , a common route involves the cycloaddition of in-situ generated nitrile oxides with benzynes or the cyclization of ortho-hydroxyaryl ketoximes. organic-chemistry.orgnih.gov To utilize this compound, it would first need to be transformed into a suitable precursor. A plausible, albeit theoretical, pathway could involve converting the ketoester into a 2-hydroxybenzonitrile (B42573) derivative. This could potentially be achieved through a series of reactions starting with the formation of a pyrazole or pyrimidine ring, followed by functional group manipulations and ring-closing strategies to build the benzisoxazole core.

Similarly, the synthesis of carbazoles often involves the cyclization of N-aryl anilines or Diels-Alder reactions of vinylindoles. To employ this compound, one might first perform a Japp-Klingemann reaction to introduce an arylhydrazone functionality, which can then be subjected to Fischer indole (B1671886) synthesis conditions to create an indole core. This indole derivative, now containing remnants of the original ketoester structure, could be further elaborated and cyclized to form the carbazole skeleton. These pathways are speculative and highlight the role of the ketoester as a foundational building block for more elaborate targets.

Strategies for Constructing Stereochemically Defined Architectures

The prochiral nature of this compound at its C2 and C3 positions presents opportunities for asymmetric synthesis. The development of methods to control the stereochemistry during reactions involving this substrate is crucial for accessing enantiomerically pure and complex molecular targets.

A notable example is the use of the bromo-derivative, ethyl 4-bromo-3-oxobutanoate, in stereoselective [4+3] annulation reactions with azadienes. rsc.org Research has demonstrated that a sodium hydride-promoted cycloaddition can deliver benzindeno-fused azepine derivatives with good yields and high stereoselectivity. rsc.org While this specific example uses the bromo-analogue, it illustrates a powerful strategy where the core scaffold of a β-ketoester is elaborated into a complex, stereochemically defined polycyclic system.

Furthermore, enzymatic catalysis offers a powerful tool for achieving stereocontrol. Lipase-catalyzed transesterification is a known method for the kinetic resolution of racemic alcohols using β-ketoesters as acyl donors, which in turn produces optically active β-ketoesters. google.com This principle can be applied to reactions involving this compound to generate chiral intermediates that are valuable for the synthesis of natural products and pharmaceuticals. These strategies underscore the potential of this ketoester not just as a structural component, but as a substrate for sophisticated stereoselective transformations.

Utilization in Cascade and Domino Reactions

Cascade reactions, also known as domino or tandem reactions, are a cornerstone of modern synthetic chemistry, enabling the formation of multiple chemical bonds in a single operation without the isolation of intermediates. This approach offers significant advantages in terms of efficiency, atom economy, and reduction of waste. The inherent reactivity of this compound makes it a promising substrate for such processes.

The reactivity of the active methylene group and the ketone functionality in this compound allows it to participate in a variety of cascade sequences. These reactions are often initiated by the deprotonation of the α-carbon, followed by a series of intramolecular or intermolecular bond-forming events.

One potential application lies in multicomponent reactions (MCRs), a type of domino reaction where three or more reactants combine in a single step to form a complex product. For instance, analogous β-keto esters are known to participate in Hantzsch-type dihydropyridine (B1217469) synthesis or Biginelli-type reactions to afford dihydropyrimidinones. While specific studies on this compound in these MCRs are not extensively documented, its structural similarity to other β-keto esters suggests its potential utility in constructing diverse heterocyclic scaffolds.

Palladium-catalyzed domino reactions represent another promising avenue for the application of this compound. Research on allylic β-keto esters has demonstrated that palladium enolates, generated after decarboxylation, can undergo a cascade of reactions including Michael additions and aldol (B89426) condensations to construct complex polycyclic systems. nih.gov Although this would require prior modification of the ethyl ester to an allyl ester, it highlights a potential synthetic strategy.

A hypothetical cascade reaction involving this compound could be a one-pot synthesis of substituted quinolines. The reaction could proceed via an initial condensation with an aniline derivative, followed by an intramolecular cyclization and subsequent aromatization. The 2-methylphenyl substituent would be expected to influence the regioselectivity of the cyclization and the properties of the final product.

The following table summarizes potential cascade reactions where this compound could be employed, based on known reactivity of similar β-keto esters.

| Reaction Type | Potential Reactants | Potential Product Class | Notes |

| Multicomponent Reaction | Aromatic aldehyde, Urea/Thiourea | Dihydropyrimidinones | Analogous to the Biginelli reaction. |

| Domino Knoevenagel-Michael | Aldehyde, Malononitrile | Highly substituted pyrans | The active methylene group would act as the nucleophile. |

| Palladium-Catalyzed Domino | (Requires conversion to allyl ester), Michael acceptor | Polycyclic ketones | Based on established chemistry of allylic β-keto esters. nih.gov |

| Condensation-Cyclization | Aniline derivatives | Substituted quinolines | A potential route to novel heterocyclic compounds. |

It is important to note that while the functional groups within this compound suggest its suitability for these transformations, detailed experimental studies are required to validate these potential applications and to optimize the reaction conditions.

Precursor for Advanced Organic Intermediates (e.g., pyruvic acid compounds)